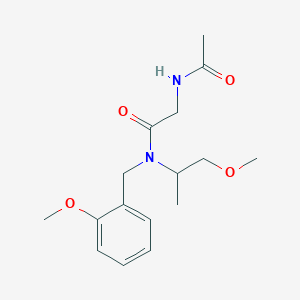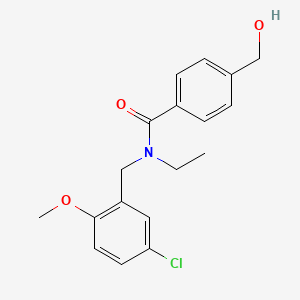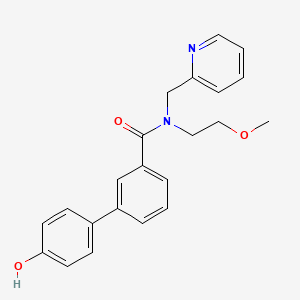![molecular formula C16H19N3OS2 B5906419 (2-methoxyethyl){[5-(1H-pyrazol-5-yl)-2-thienyl]methyl}(2-thienylmethyl)amine](/img/structure/B5906419.png)
(2-methoxyethyl){[5-(1H-pyrazol-5-yl)-2-thienyl]methyl}(2-thienylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-methoxyethyl){[5-(1H-pyrazol-5-yl)-2-thienyl]methyl}(2-thienylmethyl)amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as PTMZ and belongs to the family of thiazole derivatives. PTMZ has been synthesized using various methods and has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of PTMZ is still not fully understood. However, studies have suggested that PTMZ inhibits the activity of topoisomerase II, which is an important enzyme involved in DNA replication and repair. Inhibition of topoisomerase II activity leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
PTMZ has been found to have various biochemical and physiological effects. Studies have shown that PTMZ can induce oxidative stress and DNA damage in cancer cells, leading to cell death. PTMZ has also been found to inhibit angiogenesis, which is the process of formation of new blood vessels that supply nutrients to cancer cells. Inhibition of angiogenesis can lead to the starvation of cancer cells and ultimately results in their death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using PTMZ in lab experiments is its potent anticancer activity. PTMZ has shown promising results in various cancer cell lines and can be used as a potential anticancer agent. However, one of the major limitations of using PTMZ is its limited solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are various future directions for research on PTMZ. One of the major areas of research is the development of novel PTMZ derivatives with improved solubility and bioavailability. Another area of research is the study of the mechanism of action of PTMZ, which can help in the development of more effective anticancer agents. Furthermore, the potential applications of PTMZ in other fields such as neurodegenerative diseases and infectious diseases can also be explored.
Synthesemethoden
PTMZ can be synthesized using a multi-step reaction process. The first step involves the synthesis of 5-(1H-pyrazol-5-yl)-2-thiophenemethanol, which is then reacted with 2-thiophenemethyl chloride to obtain the intermediate product. This intermediate is further reacted with 2-methoxyethylamine to obtain the final product, PTMZ.
Wissenschaftliche Forschungsanwendungen
PTMZ has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as an anticancer agent. Studies have shown that PTMZ has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. PTMZ has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Eigenschaften
IUPAC Name |
2-methoxy-N-[[5-(1H-pyrazol-5-yl)thiophen-2-yl]methyl]-N-(thiophen-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS2/c1-20-9-8-19(11-13-3-2-10-21-13)12-14-4-5-16(22-14)15-6-7-17-18-15/h2-7,10H,8-9,11-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQVZNXCQLTZCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=CS1)CC2=CC=C(S2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-indol-3-yl)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]acetamide](/img/structure/B5906339.png)
![(2S)-2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-3-phenylpropanamide](/img/structure/B5906347.png)
![1-(2-furylmethyl)-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B5906359.png)
![N-[2,4-dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine](/img/structure/B5906366.png)

![3-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}-N-methylpyridin-2-amine](/img/structure/B5906382.png)
![6-[(4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidin-1-yl)carbonyl]-1H-indole](/img/structure/B5906388.png)


![1-benzoyl-4-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}piperazine](/img/structure/B5906407.png)
![N-[3-(2-ethylphenoxy)propyl]-N,2,4-trimethylpyrimidine-5-carboxamide](/img/structure/B5906413.png)
![2-methyl-N-[(3-methyl-2-thienyl)methyl]-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]propan-1-amine](/img/structure/B5906426.png)
![(2-methoxy-5-{[(2-methoxybenzyl)(propyl)amino]methyl}phenyl)methanol](/img/structure/B5906436.png)
